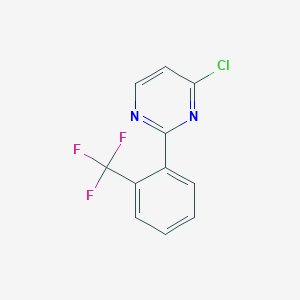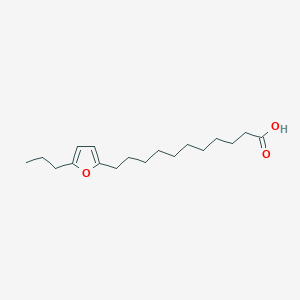
11-(5-Propylfuran-2-yl)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(5-Propylfuran-2-yl)undecanoic acid is a furan fatty acid characterized by a central furan ring with a propyl group at the 5-position and an undecanoic acid chain. This compound is part of a broader class of furan fatty acids known for their antioxidant properties and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Propylfuran-2-yl)undecanoic acid typically involves the formation of the furan ring followed by the attachment of the propyl group and the undecanoic acid chain. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the propyl group. The final step involves the attachment of the undecanoic acid chain through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Análisis De Reacciones Químicas
Types of Reactions
11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
11-(5-Propylfuran-2-yl)undecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic benefits, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and products with enhanced stability and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
Uniqueness
11-(5-Propylfuran-2-yl)undecanoic acid is unique due to its specific structural features, including the propyl group at the 5-position of the furan ring and the undecanoic acid chain
Propiedades
Fórmula molecular |
C18H30O3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
11-(5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
Clave InChI |
JFNRGFGYOVIRTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)


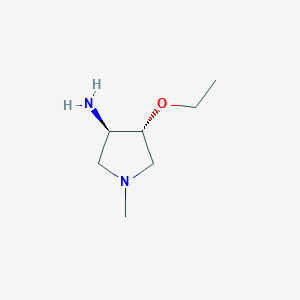
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
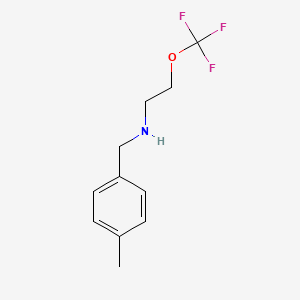

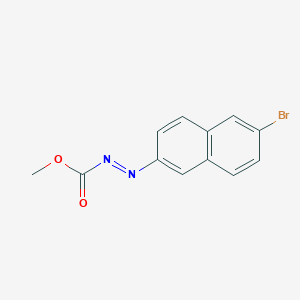
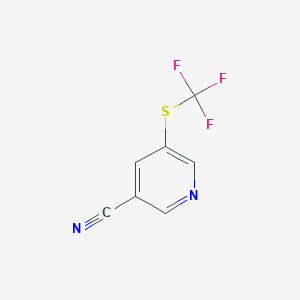
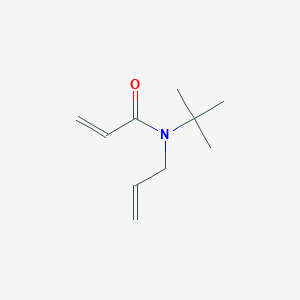
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
